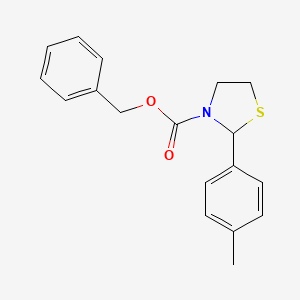
Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This specific compound is characterized by the presence of a benzyl group, a 4-methylphenyl group, and a thiazolidine ring with a carboxylate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate typically involves the reaction of benzyl bromide with 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-methanol.
Substitution: Various substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The benzyl and 4-methylphenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: Another five-membered heterocyclic compound with sulfur and nitrogen atoms.
Thiazolidinediones: A class of compounds with a similar thiazolidine ring structure, used in the treatment of diabetes.
Benzyl esters: Compounds with a benzyl group attached to an ester functional group.
Uniqueness
Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate is unique due to the combination of its benzyl, 4-methylphenyl, and thiazolidine carboxylate groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
921611-15-6 |
|---|---|
Fórmula molecular |
C18H19NO2S |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C18H19NO2S/c1-14-7-9-16(10-8-14)17-19(11-12-22-17)18(20)21-13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3 |
Clave InChI |
YIBOGIOHCXFZJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2N(CCS2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12631423.png)

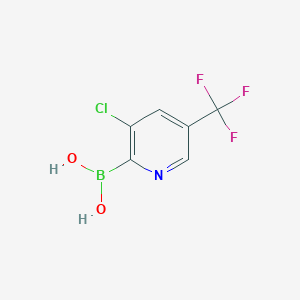
![2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12631434.png)
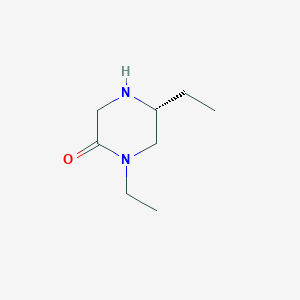
![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide](/img/structure/B12631453.png)
![N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine](/img/structure/B12631475.png)
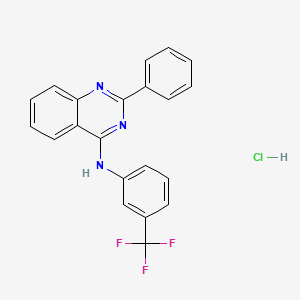
![O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine](/img/structure/B12631482.png)

![(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12631495.png)
![8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol](/img/structure/B12631496.png)
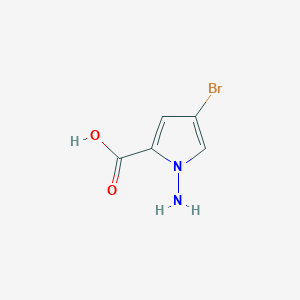
![N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide](/img/structure/B12631498.png)
